1,3,6,8-Tetratert-butyl-9H-carbazole

Catalog No.
S1907247
CAS No.
34601-54-2
M.F
C28H41N
M. Wt
391.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Tetratert-butyl-9H-carbazole

CAS Number

34601-54-2

Product Name

1,3,6,8-Tetratert-butyl-9H-carbazole

IUPAC Name

1,3,6,8-tetratert-butyl-9H-carbazole

Molecular Formula

C28H41N

Molecular Weight

391.6 g/mol

InChI

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3

InChI Key

OVSGNPWPCZRNKI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C
  • Organic Electronics

    Carbazole derivatives are well-known for their aromatic character and electron-transporting properties. TTBC, with its bulky tert-butyl groups, might exhibit good solubility and film-forming properties, making it a candidate for organic light-emitting diodes (OLEDs) or organic solar cells [].

  • Steric Hindrance Studies

    The bulky tert-butyl groups in TTBC introduce significant steric hindrance around the carbazole core. This steric hindrance can be a valuable tool for studying reaction mechanisms and designing molecules with specific steric requirements.

  • Material Science Applications

    The combination of carbazole's aromatic character and the bulky tert-butyl groups might be useful in designing new materials with unique properties. For instance, TTBC could be explored for applications in organic semiconductors or functional polymers [].

1,3,6,8-Tetratert-butyl-9H-carbazole is an organic compound characterized by a carbazole core substituted with four tert-butyl groups at the 1, 3, 6, and 8 positions. Its chemical formula is C20H25NC_{20}H_{25}N and it has a molecular weight of approximately 293.43 g/mol. The presence of bulky tert-butyl groups enhances its solubility and stability, making it a valuable compound in various chemical applications.

Typical of carbazole derivatives:

  • Electrophilic Substitution: The electron-rich nitrogen atom in the carbazole structure can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be used as a building block in palladium-catalyzed cross-coupling reactions to create more complex organic structures.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives that may exhibit different electronic properties.

Research on the biological activity of 1,3,6,8-tetratert-butyl-9H-carbazole is limited but suggests potential antioxidant properties due to its stable structure. Some studies indicate that carbazole derivatives can exhibit anti-inflammatory and anticancer activities, although specific data on this compound's biological effects are sparse.

The synthesis of 1,3,6,8-tetratert-butyl-9H-carbazole typically involves multi-step organic reactions:

  • Starting Material: The synthesis often begins with carbazole or its derivatives.
  • Functionalization: tert-Butyl groups are introduced through Friedel-Crafts alkylation or similar methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples.

For example, one method involves the alkylation of carbazole with tert-butyl bromide in the presence of a strong base to yield the desired product .

1,3,6,8-Tetratert-butyl-9H-carbazole finds utility in various fields:

  • Organic Electronics: It is used in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Photocatalysis: The compound serves as a ligand in the synthesis of covalent organic frameworks (COFs), which are employed in photocatalytic applications for environmental remediation.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in detecting nitroexplosive compounds.

Interaction studies involving 1,3,6,8-tetratert-butyl-9H-carbazole focus on its role as a ligand in metal complexes and its interactions with various substrates in photocatalytic processes. These studies often assess the efficiency of charge transfer and the generation of reactive oxygen species under light irradiation .

Several compounds share structural similarities with 1,3,6,8-tetratert-butyl-9H-carbazole. Here are notable examples:

Compound NameStructure FeaturesUnique Properties
3,6-Di-tert-butyl-9H-carbazoleTwo tert-butyl groups at positions 3 and 6Exhibits thermally activated delayed fluorescence (TADF)
1,8-Di-tert-butyl-9H-carbazoleTwo tert-butyl groups at positions 1 and 8Known for stability and potential biological activity
1,3-Bis(tert-butyl)-carbazoleTwo tert-butyl groups at positions 1 and 3Used in organic electronics for improved performance

Uniqueness

1,3,6,8-Tetratert-butyl-9H-carbazole stands out due to its specific substitution pattern that maximizes steric hindrance while maintaining solubility and stability. This unique arrangement allows it to function effectively in applications requiring robust electronic properties and photochemical activity.

XLogP3

10.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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